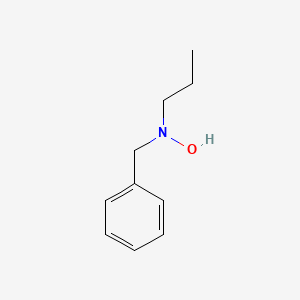![molecular formula C23H38O2 B12291629 1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)
1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene: is an organic compound characterized by the presence of two methoxy groups and a pentadec-10-enyl side chain attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dimethoxybenzene, which serves as the core structure.
Alkylation: The introduction of the pentadec-10-enyl side chain is achieved through an alkylation reaction. This can be done using a suitable alkyl halide (e.g., pentadec-10-enyl bromide) in the presence of a strong base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the pentadec-10-enyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of a saturated alkyl chain.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the pentadec-10-enyl side chain.
1,3-Dimethoxy-5-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of the pentadec-10-enyl side chain.
1,3-Dimethoxy-5-[(E)-hexadec-10-enyl]benzene: Similar structure but with a hexadec-10-enyl side chain.
Uniqueness
1,3-Dimethoxy-5-[(E)-pentadec-10-enyl]benzene is unique due to its specific side chain length and position, which can influence its chemical reactivity and biological activity. The presence of the pentadec-10-enyl side chain distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
Molecular Formula |
C23H38O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h7-8,18-20H,4-6,9-17H2,1-3H3/b8-7+ |
InChI Key |
VNUMDBCQWDYHOF-BQYQJAHWSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
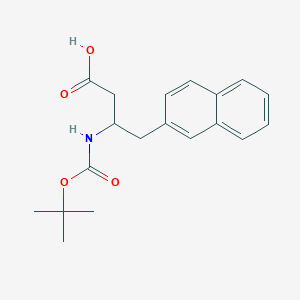
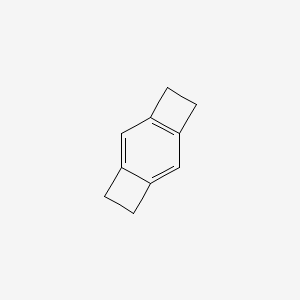
![N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/no-structure.png)
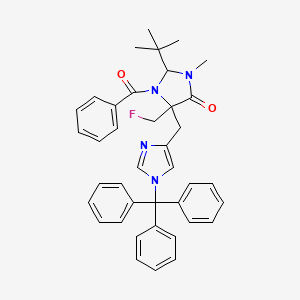
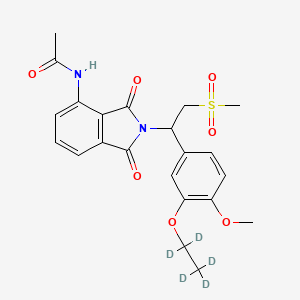
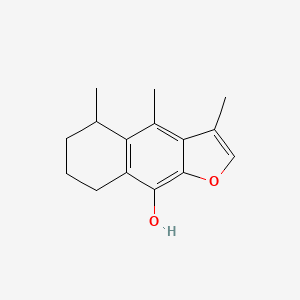

![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)
![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)
